molecular formula C22H16ClFN2O2 B6517383 1-[(2-chloro-4-fluorophenyl)methyl]-3-(2-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 899900-59-5

1-[(2-chloro-4-fluorophenyl)methyl]-3-(2-methylphenyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No. B6517383
CAS RN: 899900-59-5
M. Wt: 394.8 g/mol
InChI Key: IKAVPBGOTODDJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is also known as CRL-40,940, flmodafinil, bisfluoromodafinil, and lauflumide . It is a bisfluoro analog of modafinil and is a eugeroic as well as a weak dopamine reuptake inhibitor . Its inventors claim that it is more effective than modafinil and adrafinil, with fewer side effects .


Molecular Structure Analysis

The molecular structure of the compound includes a tetrahydroquinazoline-2,4-dione core, with a 2-chloro-4-fluorophenyl group and a 2-methylphenyl group attached . The exact 3D structure is not provided in the search results.


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the search results. As a derivative of modafinil, it may undergo similar chemical reactions .

properties

IUPAC Name

1-[(2-chloro-4-fluorophenyl)methyl]-3-(2-methylphenyl)quinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClFN2O2/c1-14-6-2-4-8-19(14)26-21(27)17-7-3-5-9-20(17)25(22(26)28)13-15-10-11-16(24)12-18(15)23/h2-12H,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKAVPBGOTODDJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=CC=CC=C3N(C2=O)CC4=C(C=C(C=C4)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chloro-4-fluorobenzyl)-3-(o-tolyl)quinazoline-2,4(1H,3H)-dione

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